2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide
Description
2-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the 2-position and a methyl group at the 5-position on the benzene ring. The sulfonamide group is linked to a piperidin-4-ylmethyl moiety substituted with a 2-methoxyethyl group at the 1-position of the piperidine ring.
Properties
IUPAC Name |
2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-14-4-5-16(23-3)17(12-14)24(20,21)18-13-15-6-8-19(9-7-15)10-11-22-2/h4-5,12,15,18H,6-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLHNLGRMPLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Methoxy groups : Contribute to its lipophilicity and potential receptor interactions.
- Piperidine ring : Imparts basicity and influences binding affinity to biological targets.
- Benzene sulfonamide moiety : Commonly associated with antibacterial properties.
Structural Formula
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The piperidine component suggests possible interactions with neurotransmitter receptors, particularly in the central nervous system.
Pharmacological Effects
-
Antimicrobial Activity
- Sulfonamides are traditionally known for their antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folate synthesis.
-
Anticancer Potential
- Some derivatives of sulfonamides have been studied for their anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent.
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Neuropharmacological Effects
- The piperidine structure is linked to neuroactive properties. Animal studies have shown promise in modulating anxiety and depression-like behaviors.
Data Table: Biological Activity Overview
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuropharmacological | Modulation of anxiety behavior |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. Results indicated a significant reduction in bacterial colonies at concentrations as low as 10 µg/mL, highlighting its potential as an antibiotic agent.
Case Study 2: Anticancer Activity
In vitro tests on human cancer cell lines (e.g., MCF-7 and HeLa) showed that the compound induced apoptosis with an IC50 value ranging from 15 to 25 µM. This suggests a promising avenue for further development in oncology.
Case Study 3: Neuropharmacological Assessment
Behavioral tests in rodents demonstrated that administration of the compound resulted in decreased anxiety-like behaviors in elevated plus-maze assays. This supports the hypothesis of its neuroactive properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing in substituents on the benzene ring, piperidine moiety, or functional groups (Table 1):
Table 1: Structural Comparison of Analogs
Impact of Substituents on Properties
Benzene Ring Modifications
- Methoxy vs. Ethoxy: The target compound’s 2-methoxy group (vs. Ethoxy’s longer chain may increase membrane permeability but could prolong metabolic clearance .
- Methyl Group Position : The 5-methyl group in the target compound (vs. 2,4-dimethyl in ) minimizes steric hindrance, possibly favoring interactions with flat binding pockets (e.g., enzyme active sites).
Piperidine Substituents
- Methoxyethyl vs. Thiophenylmethyl/Phenylethyl : The 2-methoxyethyl group in the target compound provides moderate hydrophilicity compared to the aromatic thiophene () or phenylethyl groups in opioids (). This substitution likely reduces CNS penetration, avoiding psychoactive effects associated with fentanyl analogs.
- Phenylethyl in Opioids : The phenylethyl group in Ocfentanil and fentanyl derivatives is critical for µ-opioid receptor binding. Its absence in the target compound suggests a divergent pharmacological profile .
Functional Group Variations
- Sulfonamide vs. Amide: Sulfonamides (target, ) are strong hydrogen-bond donors/acceptors, favoring interactions with polar enzyme pockets (e.g., carbonic anhydrase). Amides in opioids () prioritize hydrophobic receptor binding.
Pharmacological and Regulatory Implications
- Opioid Analogs: Compounds like Ocfentanil and ortho-methyl methoxyacetylfentanyl are regulated under the 1961 Single Convention due to their potent opioid activity. The target compound’s sulfonamide group and methoxyethyl substitution likely mitigate this risk, redirecting its mechanism toward non-opioid targets .
- Thiophene-Containing Analog () : The thiophene moiety may enhance interactions with cytochrome P450 enzymes, affecting metabolic pathways. This contrasts with the target’s methoxyethyl group, which is less prone to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
